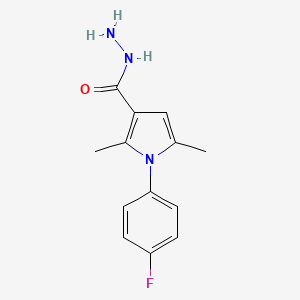

1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

OSM-S-266 est un composé appartenant à la série des aminothiénopyrimidines, qui a été étudié pour ses applications potentielles dans le traitement du paludisme. Ce composé fait partie du projet Open Source Malaria, qui vise à développer de nouveaux médicaments antipaludiques grâce à une collaboration open source. OSM-S-266 a montré une activité prometteuse contre Plasmodium falciparum, le parasite responsable de la forme la plus grave du paludisme .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'OSM-S-266 implique la construction de l'échafaudage aminothiénopyrimidine. Le processus commence généralement par la synthèse du matériau de départ du thiophène, suivie de la formation du noyau thiénopyrimidine.

Méthodes de production industrielle

Cela inclurait l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin d'assurer un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'OSM-S-266 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents états d'oxydation.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l'OSM-S-266 comprennent :

Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Nucléophiles : tels que des amines ou des thiols pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire divers dérivés oxydés, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels sur l'échafaudage aminothiénopyrimidine .

Applications de la recherche scientifique

Chimie : Le composé sert d'intermédiaire précieux dans la synthèse d'autres molécules biologiquement actives.

Biologie : OSM-S-266 a montré une activité contre Plasmodium falciparum, ce qui en fait un candidat prometteur pour le développement de médicaments antipaludiques.

Médecine : Le potentiel du composé en tant qu'agent antipaludique a des implications importantes pour le traitement du paludisme, en particulier dans les régions où la résistance aux traitements actuels est répandue.

Mécanisme d'action

Le mécanisme d'action de l'OSM-S-266 implique l'inhibition de la synthétase de l'ARNt d'asparagine de Plasmodium falciparum. Cette enzyme est cruciale pour la synthèse des protéines dans le parasite. OSM-S-266 agit comme un pro-inhibiteur, formant un adduit covalent avec l'enzyme, inhibant ainsi son activité et perturbant la synthèse des protéines. Cela conduit à l'activation de la réponse de privation d'acides aminés dans le parasite, ce qui entraîne finalement sa mort .

Applications De Recherche Scientifique

Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.

Biology: OSM-S-266 has shown activity against Plasmodium falciparum, making it a promising candidate for antimalarial drug development.

Medicine: The compound’s potential as an antimalarial agent has significant implications for treating malaria, particularly in regions where resistance to current treatments is prevalent.

Mécanisme D'action

The mechanism of action of OSM-S-266 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-266 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby inhibiting its activity and disrupting protein synthesis. This leads to the activation of the amino acid starvation response in the parasite, ultimately resulting in its death .

Comparaison Avec Des Composés Similaires

Composés similaires

OSM-S-106 : Un autre composé de la série des aminothiénopyrimidines ayant une activité antipaludique similaire.

TCMDC-132385 : Un composé structurellement apparenté ayant une faible activité contre Plasmodium falciparum.

Unicité

OSM-S-266 est unique en raison de son mécanisme d'action spécifique, ciblant la synthétase de l'ARNt d'asparagine de Plasmodium falciparum. Cela le distingue des autres composés antipaludiques qui peuvent cibler différentes voies ou enzymes. De plus, la nature open source de son développement permet une recherche collaborative et une optimisation rapide de ses propriétés .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O/c1-8-7-12(13(18)16-15)9(2)17(8)11-5-3-10(14)4-6-11/h3-7H,15H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYACYFAJSKXRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2420497.png)

![4-amino-1-(2-fluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2420498.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420499.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2420513.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2420518.png)

![[2-Nitro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2420519.png)